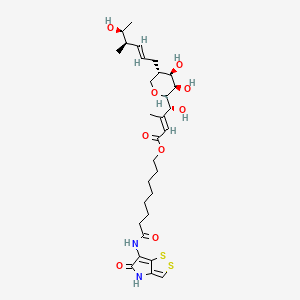

Thiomarinol A

Description

Properties

Molecular Formula |

C30H44N2O9S2 |

|---|---|

Molecular Weight |

640.8 g/mol |

IUPAC Name |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1 |

InChI Key |

JIEMCPGFAXNCQW-XVYZEKPJSA-N |

SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Isomeric SMILES |

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)[C@H](C)O |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Synonyms |

thiomarinol thiomarinol A |

Origin of Product |

United States |

Foundational & Exploratory

Thiomarinol A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomarinol A is a potent hybrid antibiotic first isolated from the marine bacterium Pseudoalteromonas sp. SANK 73390.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particularly strong potency against methicillin-resistant Staphylococcus aureus (MRSA).[2] The unique structure of this compound, a conjugate of a pseudomonic acid analog (marinolic acid) and a dithiolopyrrolone (holothin), contributes to its robust antimicrobial properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its biosynthetic and mechanistic pathways.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C30H44N2O9S2. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C30H44N2O9S2 | PubChem |

| Molecular Weight | 640.8 g/mol | PubChem |

| IUPAC Name | [8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | PubChem |

| InChIKey | JIEMCPGFAXNCQW-BFHPBESDSA-N | PubChem |

| SMILES | CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | PubChem |

Experimental Protocols

Fermentation of Pseudoalteromonas sp.

The production of this compound is achieved through fermentation of Pseudoalteromonas sp., with strains SANK 73390 and Pseudoalteromonas luteoviolacea 2ta16 being notable producers.[1][3] While specific, detailed media compositions and fermentation parameters can vary, a general protocol is outlined below.

Media Composition:

A common approach involves using a nutrient-rich marine broth. One such example is lysogeny Miller broth (LB) or a medium composed of peptone and yeast extract in a commercial seawater substitute.[4] For enhanced production through biofilm formation, a cotton scaffold can be introduced into the liquid media.

Fermentation Conditions:

-

Inoculation: A seed culture of Pseudoalteromonas sp. is used to inoculate the production medium.

-

Incubation: The fermentation is carried out for a period of 24 to 120 hours. This compound production typically commences around 7 hours and reaches a maximum at approximately 24 hours.[2]

-

Temperature, pH, and Aeration: While specific optimal parameters are not consistently reported across all literature, standard conditions for marine bacterial fermentation are generally applied.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.

Extraction Workflow

References

- 1. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp. SANK 73390 - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52281D [pubs.rsc.org]

- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Unraveling of Thiomarinol A: A Deep Dive into a Potent Hybrid Antibiotic

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the marine-derived hybrid antibiotic Thiomarinol A stands out as a molecule of significant interest. This technical guide provides an in-depth exploration of the structure elucidation of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the key experimental data and methodologies that were instrumental in deciphering its complex architecture, present a detailed overview of its biosynthetic origins, and offer insights into the experimental workflows that continue to expand our understanding of this potent therapeutic agent.

Deciphering the Hybrid Architecture: A Spectroscopic Approach

The determination of this compound's structure was a significant achievement, primarily accomplished through a combination of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing the central role, alongside mass spectrometry and chemical degradation studies.[1] Unlike many small molecules, a crystal structure of this compound has not been reported in the public domain, underscoring the power of spectroscopic methods in elucidating complex natural products.

The structure was deduced to be a unique hybrid, ingeniously combining two distinct antibiotic pharmacophores: a pseudomonic acid analogue and a pyrrothine moiety, specifically holothin.[1] This novel combination is responsible for its broad-spectrum antimicrobial activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Comprehensive one- and two-dimensional NMR experiments were the cornerstone of the structural elucidation of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, which were critical in piecing together the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.89 | s | |

| 4 | 4.15 | d | 9.0 |

| 5 | 3.65 | m | |

| 6 | 1.70, 1.55 | m | |

| 7 | 3.80 | m | |

| 8 | 1.50 | m | |

| 10 | 5.40 | dd | 15.0, 8.0 |

| 11 | 5.65 | dt | 15.0, 7.0 |

| 12 | 2.10 | m | |

| 13 | 4.05 | d | 6.0 |

| 14 | 1.65 | m | |

| 15-CH₃ | 0.95 | d | 7.0 |

| 16 | 1.00 | d | 7.0 |

| 17-CH₃ | 1.80 | s | |

| 2' | 2.30 | t | 7.5 |

| 3' | 1.65 | m | |

| 4' | 1.35 | m | |

| 5' | 1.35 | m | |

| 6' | 1.55 | m | |

| 7' | 4.05 | t | 6.5 |

| 2'' | 7.10 | s | |

| 4'' | 7.05 | d | 3.0 |

| 5'' | 6.60 | d | 3.0 |

| NH | 8.50 | br s |

Data compiled from foundational structural elucidation literature. The exact values may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 166.5 |

| 2 | 118.0 |

| 3 | 160.0 |

| 4 | 75.0 |

| 5 | 78.0 |

| 6 | 35.0 |

| 7 | 70.0 |

| 8 | 40.0 |

| 9 | 135.0 |

| 10 | 125.0 |

| 11 | 130.0 |

| 12 | 42.0 |

| 13 | 76.0 |

| 14 | 30.0 |

| 15-CH₃ | 20.0 |

| 16 | 18.0 |

| 17-CH₃ | 12.0 |

| 1' | 173.0 |

| 2' | 34.0 |

| 3' | 25.0 |

| 4' | 29.0 |

| 5' | 29.0 |

| 6' | 25.0 |

| 7' | 62.0 |

| 1'' | 165.0 |

| 2'' | 115.0 |

| 3'' | 138.0 |

| 4'' | 118.0 |

| 5'' | 110.0 |

| 6'' | 170.0 |

Data compiled from foundational structural elucidation literature. The exact values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided further corroboration of the proposed structure by identifying characteristic fragments of the pseudomonic acid and pyrrothine moieties.

Table 3: Key Mass Spectrometry Data for this compound

| Ion | m/z (observed) | Formula |

| [M+H]⁺ | 641.2600 | C₃₀H₄₅N₂O₉S₂ |

| Fragment 1 | 485.2315 | C₂₄H₃₇O₈ |

| Fragment 2 | 157.0148 | C₆H₅N₂OS₂ |

Illustrative data based on expected fragmentation patterns.

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental work. Below are detailed methodologies for the key analytical techniques employed.

Fermentation and Isolation of this compound

This compound was originally isolated from the culture broth of the marine bacterium Alteromonas rava sp. nov. SANK 73390.[1]

Protocol:

-

Fermentation: The bacterium was cultured in a suitable broth medium under optimized conditions of temperature, pH, and aeration to maximize the production of this compound.

-

Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

-

Purification: The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.

NMR Spectroscopy

NMR spectra were recorded on high-field NMR spectrometers.

Protocol:

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) was dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the proton and carbon environments within the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish connectivity between protons and carbons, enabling the assembly of the molecular structure.

Mass Spectrometry

Mass spectral data were obtained using a high-resolution mass spectrometer.

Protocol:

-

Sample Introduction: The purified sample was introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI), was used to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.

-

High-Resolution Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion was measured with high accuracy to determine the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion was isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

Visualizing the Biosynthetic Blueprint of this compound

The biosynthesis of this compound is a fascinating example of convergent evolution of metabolic pathways, combining elements from polyketide, fatty acid, and non-ribosomal peptide synthesis. The genetic blueprint for this intricate process is encoded on a large plasmid.

The following diagram illustrates the key stages in the biosynthesis of this compound, highlighting the precursor molecules and the enzymatic machinery involved.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Structure Elucidation

The logical progression of experiments is crucial for the successful structure elucidation of a novel natural product. The workflow employed for this compound is a classic example of this process.

Caption: Workflow for this compound structure elucidation.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed understanding of its hybrid structure, derived from meticulous NMR and mass spectrometry analysis, has paved the way for further research into its mode of action, biosynthesis, and potential for therapeutic development. The unique combination of two distinct antibiotic scaffolds in a single molecule offers a promising strategy for overcoming antibiotic resistance, making this compound a continued focus of scientific investigation. This guide provides a foundational understanding of the key data and methodologies that have been pivotal in bringing this remarkable molecule to light.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thiomarinol A Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomarinol A, a marine-derived natural product, has demonstrated exceptional potency against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, inhibitory activities, and the experimental basis for these findings. This compound is a hybrid antibiotic, integrating two distinct pharmacophores: a dithiolopyrrolone (DTP) moiety, analogous to holothin, and a marinolic acid component, which is a structural relative of the clinical antibiotic mupirocin.[1][2][3] This unique hybrid structure confers a dual mechanism of action, contributing to its remarkable potency and its ability to overcome existing resistance mechanisms.

Dual Mechanism of Action: A Two-Pronged Attack

The potent anti-MRSA activity of this compound stems from its ability to engage in a dual mode of action, a feature inherited from its constituent parts.[1][2] This hybrid nature allows it to simultaneously target two distinct and essential cellular processes in MRSA: protein synthesis and metal homeostasis.

Primary Target: Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

The principal mechanism of action of this compound against MRSA is the potent and specific inhibition of isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the charging of isoleucine to its cognate tRNA, a vital step in the translation of the genetic code.

The marinolic acid portion of this compound is responsible for this inhibitory activity, functioning as a competitive inhibitor of IleRS.[1][4] Notably, this compound exhibits a significantly higher affinity for MRSA IleRS compared to mupirocin, the established clinical inhibitor of this enzyme.[1][2] This enhanced binding affinity is a key factor in this compound's superior potency and its effectiveness against mupirocin-resistant MRSA strains.[1][5]

Secondary Target: Disruption of Metal Homeostasis

The dithiolopyrrolone (DTP) moiety of this compound contributes a secondary, yet important, mechanism of action through metal chelation.[1][2] DTPs are known to disrupt cellular metal homeostasis, which can lead to a cascade of detrimental effects on bacterial physiology, including enzymatic dysfunction and oxidative stress. While the inhibition of IleRS is the primary driver of its antibacterial effect, this secondary action likely contributes to the overall potent activity of this compound.

Quantitative Analysis of Inhibitory Activity

The superior potency of this compound against MRSA has been quantified through various in vitro assays. The following tables summarize the key quantitative data, highlighting its efficacy in comparison to its constituent analogues and other relevant antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) Against MRSA Strains

| Compound | MRSA COL (Mupirocin-Susceptible) MIC (µM) | LLMR MRSA COL (IleRS V588F/V631F) MIC (µM) |

| This compound | 0.002 | 0.01 - 0.02 |

| Mupirocin | 0.25 | 100 |

| Holomycin | 2.5 | Not Reported |

Data sourced from Johnson et al., 2021.[1][5]

Table 2: Comparative Binding Affinity and Inhibitory Constants for IleRS

| Compound | Binding Affinity (Kd) | Inhibitory Constant (Ki) |

| This compound | Low Femtomolar | Picomolar |

| Mupirocin | Nanomolar | Nanomolar |

This compound binds to MRSA IleRS approximately 1600 times more tightly than mupirocin.[1][2]

Table 3: Cytotoxicity Data

| Compound | Cell Line | EC50 (µM) |

| This compound | HEK293T | 3.0 ± 0.3 |

The cytotoxic concentration is significantly higher than the MIC against MRSA, indicating a favorable therapeutic index.[5]

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of rigorous experimental methodologies. The following sections detail the key protocols employed in these investigations.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: MRSA strains were cultured to the mid-logarithmic phase. The bacterial suspension was then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU) per milliliter in cation-adjusted Mueller-Hinton broth (MHB).

-

Serial Dilution of Compounds: The test compounds were serially diluted two-fold in a 96-well microtiter plate.

-

Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

The inhibitory activity of this compound against IleRS was assessed using a biochemical assay that measures the aminoacylation of tRNA.

-

Reaction Mixture: A reaction mixture containing purified MRSA IleRS, 14C-labeled isoleucine, ATP, and bulk tRNA from E. coli was prepared in a suitable buffer.

-

Inhibition: Varying concentrations of this compound were added to the reaction mixture.

-

Incubation: The reaction was incubated at 37°C to allow for the aminoacylation of tRNA.

-

Quantification: The reaction was quenched, and the radiolabeled tRNA was precipitated and collected on a filter. The amount of radioactivity incorporated into the tRNA was measured using a scintillation counter. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thermal Shift Assay (TSA)

TSA was employed to confirm the direct binding of this compound to IleRS and to assess the stability of the resulting complex.

-

Sample Preparation: A solution containing purified MRSA IleRS and a fluorescent dye (e.g., SYPRO Orange) was prepared.

-

Ligand Addition: this compound was added to the protein-dye solution.

-

Thermal Denaturation: The samples were subjected to a gradual increase in temperature in a real-time PCR instrument.

-

Data Analysis: The fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core, was monitored. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined. A significant increase in Tm in the presence of the ligand indicates direct binding and stabilization of the protein.

Visualizing the Mechanism and Related Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action of this compound and the broader context of relevant cellular pathways in MRSA.

References

- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]

- 2. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

Dual Mode of Action of Thiomarinol A: A Technical Guide to its Inhibition of Isoleucyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dual mode of action of Thiomarinol A, a potent hybrid antibiotic, with a primary focus on its inhibition of isoleucyl-tRNA synthetase (IleRS). This compound's unique structure, combining a mupirocin-like moiety with a dithiolopyrrolone (DTP) core, results in a powerful antimicrobial agent with activity against a broad spectrum of bacteria, including resistant strains.[1][2][3] This guide provides a comprehensive overview of its mechanism, quantitative inhibitory data, and detailed experimental protocols for key assays, offering valuable insights for researchers in antibiotic discovery and development.

Introduction: The Hybrid Advantage of this compound

This compound is a natural product that merges two distinct antibiotic scaffolds: marinolic acid A, an analog of mupirocin that targets IleRS, and holothin, a dithiolopyrrolone known for its metal-chelating properties.[4][5][6][7] This hybrid nature is central to its enhanced potency and its ability to overcome resistance mechanisms that affect its constituent parts.[1][4][8] The marinolic acid portion of this compound is responsible for the specific and potent inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis.[9][10] The dithiolopyrrolone moiety contributes to the overall activity through a secondary mechanism involving metal chelation, which may facilitate intracellular accumulation and disrupt metal homeostasis in bacteria.[4][11][12]

Dual Mode of Action: A Two-Pronged Attack

The enhanced antimicrobial efficacy of this compound stems from its ability to engage in a dual mode of action against bacterial cells.

Potent Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

The primary target of this compound is IleRS, a crucial enzyme responsible for the charging of tRNA with isoleucine during protein synthesis.[9][10] By binding to the active site of IleRS, this compound competitively inhibits the binding of both isoleucine and ATP, thereby preventing the formation of the isoleucyl-adenylate intermediate.[13] This leads to a cessation of protein synthesis and ultimately, bacterial cell death.[5][9][14] Structural studies suggest that the mupirocin-like portion of this compound occupies the isoleucyl-adenylate binding pocket of the enzyme.[10]

dot

Caption: Inhibition of IleRS by this compound.

Metal Chelation by the Dithiolopyrrolone Moiety

The dithiolopyrrolone (DTP) core of this compound is a known metal chelator.[4] While the precise role of this chelation in the overall antibacterial activity is still under investigation, it is hypothesized to contribute in several ways. The reduced form of the DTP can bind to essential metal ions within the bacterial cell, potentially disrupting the function of metalloenzymes.[4] Furthermore, this metal chelation may alter the physicochemical properties of the antibiotic, potentially leading to increased intracellular accumulation by preventing efflux.[4] This dual action makes this compound a formidable opponent for bacteria, as it attacks a fundamental cellular process while simultaneously disrupting cellular homeostasis.

dot

Caption: Metal Chelation Mechanism of this compound.

Quantitative Data on IleRS Inhibition

The potency of this compound as an IleRS inhibitor has been quantified through various biochemical and biophysical assays. The following tables summarize key inhibitory and binding parameters, comparing this compound with mupirocin.

Table 1: In Vitro Inhibition of IleRS

| Compound | Target Organism | Assay Type | Ki (nM) | Kiapp (nM) |

| This compound | S. aureus | ATP-[32P]PPi exchange | 0.37 ± 0.07 | 19 ± 4 |

| Mupirocin | S. aureus | ATP-[32P]PPi exchange | 0.24 ± 0.02 | 12 ± 2 |

Table 2: Binding Affinity to IleRS

| Compound | Target Organism | Method | Kd |

| This compound | S. aureus | ITC & CD Thermal Melt | 11 ± 6 fM |

| Mupirocin | S. aureus | ITC & CD Thermal Melt | 18 ± 7 pM |

Table 3: Thermal Stabilization of IleRS

| Compound | Target Organism | Tm (°C) |

| This compound | E. coli | 66.5 - 67.5 |

| Mupirocin | E. coli | 66.6 - 67.2 |

| Holomycin | E. coli | 55.0 |

| Control (no ligand) | E. coli | 54.9 |

Table 4: Antimicrobial Activity

| Compound | Target Organism | MIC (µM) |

| This compound | S. aureus | 0.006 |

| This compound | K. pneumoniae | 6.2 - 12.5 |

| Mupirocin | Efflux-impaired E. coli | ~1 |

| This compound | Efflux-impaired E. coli | ~1 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with IleRS.

ATP-[32P]Pyrophosphate (PPi) Exchange Assay

This assay measures the enzymatic activity of IleRS by quantifying the incorporation of 32P-labeled pyrophosphate into ATP, which is dependent on the presence of the cognate amino acid, isoleucine.

Materials:

-

Recombinant IleRS enzyme

-

L-isoleucine

-

ATP

-

[32P]PPi

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 15 mM MgCl2, 5 mM PPi)

-

Activated charcoal

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, L-isoleucine, ATP, and [32P]PPi.

-

Initiate the reaction by adding the IleRS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the reaction mixture to a solution of activated charcoal. The charcoal binds to the ATP, including the newly formed [32P]ATP.

-

Wash the charcoal to remove unincorporated [32P]PPi.

-

Measure the radioactivity of the charcoal-bound ATP using a scintillation counter.

-

Calculate the rate of ATP-[32P]PPi exchange and determine the inhibitory constants (Ki, Kiapp) by fitting the data to appropriate enzyme inhibition models.

References

- 1. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Item - Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - American Chemical Society - Figshare [acs.figshare.com]

- 7. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. What is the mechanism of Mupirocin? [synapse.patsnap.com]

The Dual-Edged Sword: Unraveling the Metal Chelation Properties of Thiomarinol A in Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Published: November 8, 2025

Abstract

Thiomarinol A, a potent hybrid natural product antibiotic, exhibits a formidable dual mechanism of action against a broad spectrum of bacteria, including resilient Gram-negative pathogens. This in-depth technical guide dissects one of its critical antibacterial strategies: the chelation of essential metal ions, a process that disrupts fundamental bacterial physiology and overcomes intrinsic resistance mechanisms. By exploring the pivotal role of its dithiolopyrrolone (DTP) moiety, this document provides a comprehensive overview of the current understanding of this compound's metal-chelating properties, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular action and associated analytical workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to further investigate and harness the therapeutic potential of this compound and related compounds.

Introduction: The Rise of a Hybrid Antibiotic

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional modes of action. This compound, a marine-derived antibiotic, has emerged as a promising candidate due to its potent activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its unique hybrid structure, combining a pseudomonic acid analogue and a dithiolopyrrolone (holothin), underpins its dual-pronged attack on bacterial cells.[1][4] While the pseudomonic acid component targets isoleucyl-tRNA synthetase (IleRS), the dithiolopyrrolone moiety confers a second, potent mechanism of action: the disruption of metal homeostasis through metal chelation.[4][5] This guide focuses on the latter, providing a detailed examination of the metal-chelating properties of this compound and its implications for antibacterial therapy.

The Dithiolopyrrolone Moiety: A Pro-Chelator

The key to this compound's metal-chelating ability lies within its dithiolopyrrolone (DTP) core. DTPs, a class of natural products, function as prodrugs.[5] In the oxidizing extracellular environment, the DTP moiety exists in a stable disulfide form. However, upon entering the reducing intracellular environment of bacteria, the disulfide bond is cleaved, exposing a highly reactive ene-dithiol group. This reduced form is a potent metal chelator, with a particularly high affinity for divalent metal ions that are crucial for various cellular processes.[5]

Proposed Mechanism of Action

The proposed mechanism for the metal chelation activity of this compound's DTP moiety is a two-step process that ultimately leads to the disruption of bacterial metal homeostasis.

Caption: Proposed mechanism of this compound metal chelation.

Quantitative Analysis of Metal Chelation

While specific quantitative binding data for this compound is not yet extensively published, studies on its core dithiolopyrrolone component, holomycin, provide valuable insights into its metal-chelating capabilities. The affinity of the reduced, active form of holomycin for zinc has been determined using spectrophotometric competition assays.

Table 1: Metal Chelation Data for the Dithiolopyrrolone Moiety (Holomycin)

| Compound | Metal Ion | Method | Apparent Dissociation Constant (Kd) | Reference |

| Reduced Holomycin | Zn²⁺ | Spectrophotometric Competition Assay (PAR) | ~10 nM | [1] |

Note: This data is for holomycin, the dithiolopyrrolone component of this compound. The actual binding affinity of the full this compound molecule may vary.

Impact on Bacterial Physiology

The sequestration of essential metal ions by this compound has profound consequences for bacterial survival. Metal ions, particularly zinc, serve as critical cofactors for a multitude of enzymes involved in essential cellular processes.

Inhibition of Metalloenzymes

By chelating intracellular zinc, the reduced form of this compound can directly inhibit the activity of zinc-dependent metalloenzymes.[1] This disruption of enzymatic function can cripple key metabolic pathways, leading to bacteriostasis or bactericidal effects. One notable target is the class II fructose bisphosphate aldolase, an essential enzyme in glycolysis.[1]

Disruption of Metal Homeostasis

Beyond direct enzyme inhibition, the potent chelation activity of this compound disrupts the delicate balance of intracellular metal ion concentrations, a state known as metal homeostasis. This disruption can trigger a cascade of detrimental effects, including oxidative stress and the misregulation of metal-dependent gene expression.

Experimental Protocols

The investigation of this compound's metal chelation properties involves a variety of specialized experimental techniques. The following sections provide an overview of the key methodologies.

Spectrophotometric Competition Assay for Metal Binding

This method is used to determine the binding affinity of a compound for a specific metal ion by competing with a known colorimetric indicator.

Caption: Workflow for spectrophotometric competition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare stock solutions of the metal ion (e.g., ZnCl₂), the indicator dye (e.g., 4-(2-pyridylazo)resorcinol - PAR), and the reduced form of the dithiolopyrrolone (prepared by treating the disulfide form with a reducing agent like TCEP). All solutions should be prepared in a suitable buffer (e.g., HEPES).

-

Formation of the Indicator-Metal Complex: In a cuvette, mix the metal ion and the indicator dye. The formation of the complex will result in a color change that can be monitored spectrophotometrically at a specific wavelength (e.g., ~490 nm for the Zn(PAR)₂ complex).

-

Competition: Add increasing concentrations of the reduced dithiolopyrrolone to the cuvette containing the pre-formed indicator-metal complex. The dithiolopyrrolone will compete with the indicator for the metal ion.

-

Absorbance Measurement: After an incubation period to allow the system to reach equilibrium, measure the absorbance at the characteristic wavelength. A decrease in absorbance indicates the displacement of the indicator from the metal ion by the dithiolopyrrolone.

-

Data Analysis: Plot the change in absorbance as a function of the dithiolopyrrolone concentration. The data can then be fitted to a suitable binding isotherm to calculate the apparent dissociation constant (Kd).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Intracellular Metal Analysis

ICP-MS is a highly sensitive technique used to determine the elemental composition of a sample, making it ideal for quantifying changes in intracellular metal concentrations following antibiotic treatment.

Table 2: ICP-MS Experimental Parameters

| Parameter | Description |

| Sample Preparation | Bacterial cells are cultured to a specific growth phase and then treated with this compound or a vehicle control. Cells are harvested by centrifugation, washed with a metal-free buffer to remove extracellular metals, and then lysed. |

| Digestion | The cell lysates are digested with a strong acid (e.g., nitric acid) to break down all organic matter and release the metal ions into solution. |

| Analysis | The digested samples are introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected. |

| Quantification | The concentration of each metal is determined by comparing the signal intensity to that of known standards. The results are typically normalized to the total protein concentration or cell number. |

Overcoming Bacterial Resistance

The metal-chelating properties of this compound are instrumental in its ability to overcome intrinsic resistance mechanisms in Gram-negative bacteria.[5][6][7] The impermeable outer membrane and efflux pumps of these bacteria typically prevent many antibiotics from reaching their intracellular targets. However, the dithiolopyrrolone moiety appears to facilitate the accumulation of this compound within the bacterial cell, potentially by trapping the molecule intracellularly upon metal chelation.[5] This increased intracellular concentration allows the antibiotic to effectively engage both of its targets: IleRS and the pool of essential metal ions.

Future Directions and Conclusion

The metal chelation properties of this compound represent a fascinating and potent antibacterial strategy. While the foundational aspects of this mechanism are becoming clearer, several avenues for future research remain. Elucidating the precise binding affinities of this compound for a range of biologically relevant metal ions will provide a more complete picture of its chelating profile. Furthermore, identifying the full spectrum of metalloenzymes inhibited by this compound will offer deeper insights into its bactericidal effects.

References

- 1. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety [pubmed.ncbi.nlm.nih.gov]

The intricate Pathway to Thiomarinol A: A Technical Guide to its Biosynthesis in Pseudoalteromonas sp.

For Researchers, Scientists, and Drug Development Professionals

Thiomarinol A, a potent hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390, represents a fascinating example of convergent evolution in natural product biosynthesis.[1] Its unique structure, combining elements of two distinct antibiotic classes – the pseudomonic acids and the pyrrothines – results in broad-spectrum activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and key experimental methodologies used to elucidate this complex process.

The Genetic Blueprint: The Thiomarinol Biosynthetic Gene Cluster

The entire biosynthetic machinery for this compound is encoded on a large 97 kb plasmid, designated pTML1, within Pseudoalteromonas sp. SANK 73390.[3] This plasmid houses two distinct gene clusters, the tml and hol clusters, which are responsible for the synthesis of the two key structural components of this compound: marinolic acid and the pyrrothine moiety, respectively.

The tml gene cluster shows significant homology to the mupirocin (mup) biosynthetic gene cluster from Pseudomonas fluorescens, reflecting the structural similarity between marinolic acid and monic acid, the core of mupirocin.[3] The tml cluster contains genes encoding a modular Type I polyketide synthase (PKS) and a fatty acid synthase (FAS). In contrast, the hol cluster is homologous to the holomycin biosynthetic gene cluster and is responsible for the synthesis of the dithiolopyrrolone core, which is derived from two molecules of cysteine via a non-ribosomal peptide synthetase (NRPS) system.[3][4]

A key enzyme, TmlU, an amide synthetase, is encoded within the tml cluster and is responsible for the crucial final step of joining the marinolic acid and pyrrothine moieties.[4]

The Biosynthetic Pathway: A Hybrid Assembly Line

The biosynthesis of this compound is a remarkable example of a hybrid PKS-FAS-NRPS pathway. The process can be conceptually divided into three main stages:

-

Marinolic Acid Synthesis (PKS/FAS): The biosynthesis of the marinolic acid backbone is initiated by a C4 precursor, 4-hydroxybutyrate, which is derived from the reduction of succinate or succinyl-CoA. This starter unit undergoes two rounds of chain extension catalyzed by the fatty acid synthase (FAS) machinery, incorporating two acetate units. This is followed by further processing by the polyketide synthase (PKS) modules to yield the final marinolic acid structure.[3]

-

Pyrrothine Synthesis (NRPS): The pyrrothine core is assembled from two molecules of cysteine by the non-ribosomal peptide synthetase (NRPS) HolA and associated tailoring enzymes encoded by the hol gene cluster.[3][4]

-

Hybrid Assembly: In the final step, the fully formed marinolic acid and pyrrothine molecules are linked together via an amide bond. This reaction is catalyzed by the amide synthetase TmlU, which activates marinolic acid as a CoA-thioester, followed by the transfer of the marinolic acid moiety to the pyrrothine core, a reaction facilitated by the acetyltransferase HolE.[5]

Quantitative Data

Several studies have provided quantitative insights into the biosynthesis of this compound. The following tables summarize key quantitative data from isotopic labeling experiments.

Table 1: Isotopic Incorporation into this compound from Labeled Precursors

| Labeled Precursor | Incorporation Site(s) in this compound | Reference |

| [1,2-¹³C₂]Acetate | C1-C14 backbone of marinolic acid | [3] |

| [methyl-¹³C]Methionine | C15 methyl group of marinolic acid | [3] |

| [2,3-¹³C₂]Succinate | C6' and C7' of the 8-hydroxyoctanoic acid side chain | [3] |

| [2-¹³C]Cystine | C2'' and C4'' of the pyrrothine moiety | [3] |

Experimental Protocols

Elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Pseudoalteromonas sp. SANK 73390

Gene knockout studies have been instrumental in confirming the function of the tml and hol gene clusters. A common method involves homologous recombination using a suicide vector.

Protocol for Gene Knockout:

-

Vector Construction:

-

Amplify ~1 kb upstream and downstream flanking regions of the target gene (e.g., tmlU, holA) from Pseudoalteromonas sp. SANK 73390 genomic DNA using PCR.

-

Clone the amplified flanking regions into a suicide vector (e.g., pAKE604 containing the sacB gene for counter-selection) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).

-

Transform the resulting construct into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

-

Conjugation:

-

Grow overnight cultures of the E. coli donor strain and Pseudoalteromonas sp. SANK 73390.

-

Mix the donor and recipient strains on a suitable agar medium (e.g., Marine Agar) and incubate to allow for conjugation.

-

Plate the conjugation mixture onto a selective medium containing the appropriate antibiotic to select for Pseudoalteromonas exconjugants that have integrated the suicide vector into their genome via a single crossover event.

-

-

Selection of Double Crossover Mutants:

-

Culture the single crossover mutants in a non-selective liquid medium to allow for a second crossover event to occur.

-

Plate the culture onto a medium containing sucrose (e.g., 10% w/v). The sacB gene product, levansucrase, is toxic in the presence of sucrose, thus selecting for cells that have lost the vector backbone through a second crossover.

-

Screen the resulting colonies by PCR to identify the desired double crossover knockout mutants.

-

In Vitro Enzyme Assays for TmlU and HolE

The activities of the key enzymes TmlU and HolE, which are responsible for the final amide bond formation, have been characterized through in vitro assays.[5]

Protocol for TmlU and HolE Coupled Assay:

-

Protein Expression and Purification:

-

Clone the tmlU and holE genes into suitable expression vectors (e.g., pET vectors) and transform into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant His-tagged proteins using nickel-affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified TmlU and HolE enzymes

-

Marinolic acid (or a suitable analogue like pseudomonic acid A)

-

Pyrrothine

-

ATP

-

Coenzyme A (CoA)

-

MgCl₂

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubate the reaction at a suitable temperature (e.g., 30°C).

-

Quench the reaction at various time points by adding an organic solvent (e.g., acetonitrile).

-

Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of this compound.

-

Isotopic Labeling Feeding Studies

Feeding studies with isotopically labeled precursors have been crucial for tracing the origins of the carbon and nitrogen atoms in the this compound molecule.[3]

Protocol for Isotopic Labeling Feeding Study:

-

Precursor Synthesis:

-

Synthesize or obtain the desired isotopically labeled precursors (e.g., [1,2-¹³C₂]sodium acetate, [methyl-¹³C]L-methionine, [2,3-¹³C₂]succinic acid, [2-¹³C]L-cysteine).

-

-

Cultivation and Feeding:

-

Grow a culture of Pseudoalteromonas sp. SANK 73390 in a suitable production medium (e.g., Marine Broth).

-

At a specific time point during the growth phase (e.g., after 24 hours), add the labeled precursor to the culture.

-

Continue the fermentation for a defined period to allow for the incorporation of the labeled precursor into this compound.

-

-

Extraction and Purification:

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Purify this compound from the crude extract using chromatographic techniques such as silica gel chromatography and HPLC.

-

-

Analysis:

-

Analyze the purified this compound by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C NMR) and Mass Spectrometry (MS) to determine the positions and extent of isotopic enrichment.

-

Conclusion

The biosynthesis of this compound in Pseudoalteromonas sp. SANK 73390 is a testament to the metabolic versatility of marine microorganisms. The convergence of PKS, FAS, and NRPS pathways to create this potent hybrid antibiotic offers exciting possibilities for synthetic biology and drug discovery. A thorough understanding of this intricate biosynthetic machinery, facilitated by the experimental approaches detailed in this guide, provides a roadmap for the rational design and engineering of novel antibiotic derivatives with improved therapeutic properties. The unique enzymatic tools discovered in this pathway, such as the TmlU/HolE system, further expand the repertoire of biocatalysts available for generating new and complex bioactive molecules.

References

- 1. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of a Potent Hybrid Antibiotic: A Technical Guide to the Thiomarinol Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Thiomarinol, a formidable antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390, represents a significant breakthrough in the fight against drug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its remarkable potency stems from its unique hybrid structure, which covalently links two distinct antibiotic entities: marinolic acid, a polyketide closely related to mupirocin, and holothin, a dithiolopyrrolone (DTP).[3][4][5] This guide provides a comprehensive technical overview of the identification, analysis, and biosynthetic pathway of the thiomarinol gene cluster, offering valuable insights for antimicrobial research and development.

Identification of the Thiomarinol Biosynthetic Gene Cluster

The genetic foundation for thiomarinol production was uncovered through whole-genome sequencing of Pseudoalteromonas sp. SANK 73390.[3][6] This effort revealed that the biosynthetic genes are not located on the main chromosome but are uniquely encoded on a large 97 kb plasmid, designated pTML1.[1][6][7]

The cluster is a mosaic of two distinct gene sets, reflecting the hybrid nature of the final molecule:

-

Polyketide Synthase (PKS) Pathway: A set of genes, including tmpA, C, and D, shows high homology to the mupirocin (mup) gene cluster from Pseudomonas fluorescens.[1][7] These trans-AT PKS genes are responsible for synthesizing the marinolic acid portion.

-

Nonribosomal Peptide Synthetase (NRPS) Pathway: A second set of genes, holA-H, is homologous to the holomycin biosynthetic cluster and directs the formation of the pyrrothine core of holothin from cysteine precursors.[1][6]

This plasmid also contains essential tailoring, resistance, and mobile DNA-related open reading frames (ORFs), such as those for replication and partitioning.[7]

Experimental Protocols for Gene Cluster Analysis

The function of the thiomarinol gene cluster was elucidated through a combination of genetic manipulation, isotopic labeling, and biochemical assays.

Gene Knockout Studies

To validate the roles of the PKS and NRPS pathways, targeted in-frame deletions of key genes were performed.

-

Methodology:

-

Mutant Construction: In-frame deletion mutants are created using techniques like homologous recombination. For example, key biosynthetic genes such as the PKS gene tmpD and the NRPS gene holA are targeted.[6]

-

Fermentation: The wild-type and mutant strains are cultured under conditions suitable for thiomarinol production.

-

Metabolite Extraction and Analysis: The culture broths are extracted, and the metabolite profiles are analyzed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the presence or absence of thiomarinol and its precursors.

-

-

Key Findings:

-

Deletion of the PKS gene tmpD abolished thiomarinol production, but the mutant strain could still produce dithiolopyrrolone compounds.[6]

-

Deletion of the NRPS gene holA also resulted in the loss of thiomarinol production, while the mutant accumulated marinolic acid.[6]

-

These results definitively proved that the two pathways function independently to create the two constituent parts of the final antibiotic.[6]

-

Isotopic Labeling Studies

Feeding studies with stable isotope-labeled precursors were conducted to trace the origins of the atoms within the thiomarinol structure.

-

Methodology:

-

Precursor Synthesis: Isotopically labeled compounds, such as [2-¹³C]cystine and [¹³C]- or [¹⁸O]-labeled acetates, are synthesized.[1]

-

Feeding Experiment: The labeled precursors are added to the culture medium of the wild-type Pseudoalteromonas strain at a specific time point after inoculation.[1]

-

Purification and NMR Analysis: Thiomarinol A is purified from the culture extract, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the positions and extent of isotope incorporation.[1]

-

-

Key Findings:

-

Feeding with labeled acetates confirmed the polyketide origin of the marinolic acid backbone, consistent with the PKS pathway.[1]

-

High incorporation of ¹³C from labeled cysteine into the C2'' and C4'' positions of the pyrrothine moiety confirmed its origin from two cysteine molecules via an NRPS pathway.[1]

-

Quantitative Data Summary

The potent biological activity of thiomarinol is a direct result of its hybrid nature.

| Compound | Target | Inhibitory Constant (Ki) against MRSA IleRS | Binding Affinity (KD) to MRSA IleRS | Potency vs. Mupirocin |

| This compound | Isoleucyl-tRNA Synthetase (IleRS) & Metal Chelation | Picomolar range | Low femtomolar range | >100-fold more potent |

| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Nanomolar range | Nanomolar range | Baseline |

Data compiled from references[4],[5], and[8].

| Gene Knockout Experiment Summary | |

| Mutant Strain | Observed Metabolites |

| ΔtmpD (PKS knockout) | Dithiolopyrrolone (DTP) compounds |

| ΔholA (NRPS knockout) | Marinolic Acid |

| ΔtmlU (Amide ligase knockout) | Marinolic Acid |

Data compiled from references[1] and[6].

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in thiomarinol biosynthesis and its mechanism of action.

The Thiomarinol Biosynthetic Pathway

The biosynthesis of thiomarinol is a convergent process where two separate pathways produce the precursor molecules, which are then joined in a final enzymatic step.

-

Marinolic Acid Synthesis: The trans-AT Polyketide Synthase (PKS) machinery assembles the marinolic acid backbone from acetate and other small carboxylic acid building blocks.

-

Pyrrothine Synthesis: The Nonribosomal Peptide Synthetase (NRPS) system dimerizes two molecules of cysteine to form the bicyclic pyrrothine core of holothin.[1]

-

Hybridization: Contrary to initial hypotheses, the final amide bond formation is a two-step process. First, the enzyme TmlU, a CoA ligase, activates the marinolic acid as a thioester. Subsequently, the acetyltransferase HolE catalyzes the transfer of the activated marinolic acid to the pyrrothine amine, completing the synthesis of thiomarinol.[3][9]

References

- 1. Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp. SANK 73390 - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52281D [pubs.rsc.org]

- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]

- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Natural Plasmid Uniquely Encodes Two Biosynthetic Pathways Creating a Potent Anti-MRSA Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scholarly Article or Book Chapter | Enzymatic basis of "hybridity" in thiomarinol biosynthesis | ID: pr76fc77w | Carolina Digital Repository [cdr.lib.unc.edu]

Thiomarinol A: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiomarinol A, a hybrid natural product antibiotic, demonstrates a noteworthy spectrum of activity against a range of Gram-negative bacteria. This technical guide provides a comprehensive overview of its antimicrobial efficacy, focusing on quantitative data, detailed experimental methodologies for susceptibility testing, and an exploration of its unique mechanism of action. By combining the structural features of mupirocin and the dithiolopyrrolone antibiotic holothin, this compound effectively overcomes the intrinsic resistance mechanisms that render many antibiotics ineffective against Gram-negative pathogens. This document serves as a critical resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound against Gram-Negative Bacteria

This compound exhibits a broader spectrum of activity than its constituent components, mupirocin and holomycin, alone. Its efficacy against Gram-negative bacteria is attributed to its unique hybrid structure, which facilitates its accumulation within these typically less permeable cells.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound against various Gram-negative bacteria has been determined using standardized microdilution methods. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The following table summarizes the available MIC values for this compound against a panel of clinically relevant Gram-negative bacteria.

| Gram-Negative Bacterium | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | BW25113 | 4 µM | [1] |

| Klebsiella pneumoniae | Clinical Isolates | 6.2–12.5 µM | [1] |

| Pseudomonas aeruginosa | - | Active (Specific MIC not reported) | [2] |

| Enterobacter spp. | - | Active (Specific MIC not reported) | [2] |

| Acinetobacter baumannii | Clinical Isolates | Largely inactive | [1] |

Experimental Protocols

The determination of the antimicrobial susceptibility of this compound is conducted using standardized laboratory procedures. The following is a detailed methodology for the broth microdilution assay, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or McFarland turbidity standards

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates.

-

The final volume in each well is typically 100 µL.

-

The concentration range should be sufficient to span the expected MIC value.

-

A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Mechanism of Action and Overcoming Gram-Negative Resistance

The efficacy of this compound against Gram-negative bacteria is a direct result of its hybrid nature, which confers a dual mechanism of action and the ability to bypass intrinsic resistance mechanisms.[1]

Overcoming Intrinsic Resistance

Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, and a network of efflux pumps that actively expel foreign compounds, rendering many antibiotics ineffective.[1] The dithiolopyrrolone moiety of this compound is crucial for overcoming these defenses. It is believed to enhance the molecule's ability to penetrate the outer membrane and accumulate to effective concentrations within the bacterial cell, thus bypassing the primary defense lines of Gram-negative bacteria.[1]

Caption: Overcoming Gram-Negative Intrinsic Resistance Mechanisms.

Dual Mode of Action

Once inside the cytoplasm, this compound exerts its antimicrobial effect through a dual mechanism of action inherited from its parent molecules.

-

Inhibition of Isoleucyl-tRNA Synthetase (IleRS): The mupirocin-like component of this compound targets and inhibits IleRS, an essential enzyme responsible for charging tRNA with the amino acid isoleucine.[2] This inhibition halts protein synthesis, leading to bacterial growth arrest and cell death.

-

Metal Chelation: The dithiolopyrrolone moiety, after intracellular reduction, acts as a potent metal chelator. By sequestering essential metal ions, it disrupts the function of numerous metalloenzymes that are vital for bacterial metabolism and survival.[1]

Caption: Dual Mechanism of Action of this compound.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics targeting Gram-negative bacteria. Its ability to overcome intrinsic resistance mechanisms, coupled with a dual mode of action, makes it a compelling candidate for further investigation. This technical guide provides foundational data and methodologies to support ongoing research and development efforts in the critical area of antimicrobial resistance. The presented information underscores the potential of hybrid antibiotics as a strategy to combat challenging Gram-negative infections.

References

Natural Products: A Wellspring for Hybrid Antibiotics Like Thiomarinol A

A Technical Guide for Researchers in Drug Development

The escalating crisis of antibiotic resistance necessitates innovative strategies for the discovery and development of novel antimicrobial agents. One promising avenue lies in the exploration of natural products, which have historically been a rich source of antibiotics. This technical guide delves into the concept of hybrid antibiotics derived from natural sources, with a specific focus on Thiomarinol A, a potent marine-derived antibiotic. This document provides an in-depth analysis of its structure, mechanism of action, and biosynthetic origins, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Hybrid Antibiotic Concept: Nature's Strategy for Enhanced Potency

Hybrid antibiotics are molecules that combine two or more distinct pharmacophores, often from different natural product classes, into a single chemical entity. This molecular fusion can lead to synergistic effects, resulting in enhanced antimicrobial activity, a broader spectrum of action, and the ability to overcome existing resistance mechanisms. Nature has evolved these complex molecules to provide a competitive advantage to the producing organisms.

This compound, isolated from the marine bacterium Alteromonas rava sp. nov. SANK 73390, is a prime example of a natural hybrid antibiotic.[1] Its structure is a conjugate of two independently active moieties: a pseudomonic acid analog (marinolic acid) and a dithiolopyrrolone (holothin).[1][2] This unique combination results in an antibiotic with significantly greater potency than its individual components, particularly against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3]

This compound: A Case Study in Hybrid Vigor

Structure and Dual-Target Mechanism of Action

This compound's remarkable efficacy stems from its dual mechanism of action, a direct consequence of its hybrid structure.

-

Pseudomonic Acid Moiety: This portion of the molecule is structurally similar to mupirocin, a clinically used topical antibiotic.[2] Like mupirocin, it targets and inhibits bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[2][4] By blocking the attachment of isoleucine to its corresponding tRNA, protein production is halted, leading to bacterial growth inhibition.

-

Dithiolopyrrolone Moiety (Holothin): The holothin component contributes a second mode of action. Dithiolopyrrolones are known to chelate metal ions, which are crucial for various cellular processes in bacteria.[2] This disruption of metal homeostasis adds to the antibiotic's overall effect. Furthermore, this moiety appears to play a key role in overcoming the intrinsic resistance of Gram-negative bacteria by facilitating the accumulation of the antibiotic within the cell.[2][5]

The synergistic interplay of these two mechanisms makes this compound exceptionally potent and less prone to the development of resistance compared to single-target antibiotics.

Quantitative Antimicrobial Activity

The enhanced potency of this compound is evident from its Minimum Inhibitory Concentration (MIC) values against a range of bacteria, including clinically relevant resistant strains.

| Compound | S. aureus (Mupirocin-Susceptible) | S. aureus (Low-Level Mupirocin-Resistant) | S. aureus (High-Level Mupirocin-Resistant) | E. coli |

| This compound | 0.002 µM[4] | 0.08 µM[4] | 0.5 µM[4] | 4 µM[6] |

| Mupirocin | 0.25 - 0.52 µM[4] | 100 µM[4] | >8000 µM[4] | 510 µM[6] |

| Holomycin | 2.5 µM[4] | - | - | 32 µM[6] |

Note: MIC values can vary slightly between studies due to different testing conditions and bacterial strains.

Biosynthesis: Nature's Assembly Line for a Hybrid Antibiotic

The biosynthesis of this compound is a fascinating example of convergent pathway evolution, where two separate biosynthetic pathways are linked to create a novel, more potent molecule. The thiomarinol (tml) gene cluster contains genes with high homology to both the mupirocin (mup) and dithiolopyrrolone biosynthesis pathways.

The process can be summarized as follows:

-

Marinolic Acid Synthesis: A polyketide synthase (PKS) and fatty acid synthase (FAS) machinery assemble the marinolic acid backbone.

-

Holothin Synthesis: A non-ribosomal peptide synthetase (NRPS) pathway synthesizes the dithiolopyrrolone core from two molecules of cysteine.

-

Hybridization: The key step involves the enzymatic coupling of marinolic acid and holothin. This is catalyzed by the sequential action of two enzymes: TmlU, a CoA ligase that activates marinolic acid as a thioester, and HolE, an acetyltransferase that catalyzes the final amidation to form this compound.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a growth control well containing only the bacterial inoculum in CAMHB without any test compound.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

Synthesis of this compound Analogs

The synthesis of analogs is crucial for structure-activity relationship (SAR) studies to optimize the antibiotic's properties. A general approach for creating amide analogs of the pseudomonic acid scaffold is outlined below.

General Procedure:

-

Mixed Anhydride Formation: The carboxylic acid of the pseudomonic acid derivative is converted to a mixed anhydride. This is typically achieved by reacting the acid with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMO) in an appropriate solvent (e.g., dichloromethane) at a low temperature (e.g., 0°C).[6]

-

Amidation: The desired amine is then added to the reaction mixture containing the mixed anhydride. The reaction is typically stirred at room temperature until completion.[6]

-

Deprotection (if necessary): If protecting groups are present on the pseudomonic acid scaffold, they are removed in the final step. For example, an acid-labile protecting group can be removed by treatment with an acid such as 80% acetic acid in water.[6]

-

Purification: The final product is purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Overcoming Bacterial Resistance with Hybrid Antibiotics

Gram-negative bacteria possess an outer membrane and efflux pumps that act as formidable barriers to many antibiotics.[5] Mupirocin, for instance, is largely ineffective against these bacteria due to poor penetration and active efflux.[2] this compound, however, demonstrates that the hybrid approach can overcome these resistance mechanisms. The dithiolopyrrolone moiety enhances the accumulation of the antibiotic within Gram-negative bacteria, allowing the pseudomonic acid portion to reach its target, IleRS.[2][5]

Future Directions and Conclusion

Natural products like this compound serve as powerful blueprints for the design of next-generation antibiotics. The study of such hybrid molecules offers valuable insights into overcoming antimicrobial resistance. Future research in this area should focus on:

-

Analog Synthesis and SAR Studies: Systematic modification of the this compound scaffold to improve its pharmacokinetic properties, reduce potential toxicity, and further enhance its activity against a broader range of pathogens.

-

Biosynthetic Engineering: Utilizing the knowledge of the thiomarinol biosynthetic pathway to create novel hybrid antibiotics through genetic engineering of the producing organism.

-

Exploring Other Natural Hybrids: Investigating other natural products with hybrid structures to identify new pharmacophores and mechanisms of action.

References

- 1. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and preliminary antibacterial evaluation of simplified thiomarinol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary antibacterial evaluation of simplified thiomarinol analogs. | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiomarinol A: Structure, Function, and Experimental Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomarinol A is a potent, broad-spectrum hybrid antibiotic naturally produced by marine bacteria of the genus Pseudoalteromonas.[1][2] Its unique chemical architecture, combining two distinct antimicrobial pharmacophores, results in synergistic activity that overcomes resistance mechanisms limiting the efficacy of its constituent parts.[3][4] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, functional moieties, mechanism of action, and relevant experimental protocols for its study.

Chemical Structure and Functional Moieties

This compound is a complex natural product with the molecular formula C₃₀H₄₄N₂O₉S₂ and a molecular weight of 640.81 g/mol .[5][6] Its structure is a hybrid, formed by an amide linkage between two antibiotically active molecules: a marinolic acid moiety, which is an analogue of pseudomonic acid, and a holothin moiety, belonging to the dithiolopyrrolone (DTP) class of antibiotics.[1][4][7]

-

Marinolic Acid Moiety: This portion of the molecule is structurally similar to mupirocin, a clinically used antibiotic.[8] Key features include a 2,3,4,5-tetrasubstituted tetrahydropyran ring and an 8-hydroxyoctanoic acid side-chain.[5][9] This moiety is responsible for the specific inhibition of isoleucyl-tRNA synthetase (IleRS).[3][4]

-

Holothin (Dithiolopyrrolone) Moiety: This heterocyclic system is characterized by a unique bicyclic scaffold containing a disulfide bond.[10] The DTP core is believed to contribute to the broad-spectrum activity of this compound, particularly against Gram-negative bacteria, by disrupting metal homeostasis through metal chelation.[3][7]

-

Amide Linkage: A stable amide bond covalently joins the carboxylic acid of the 8-hydroxyoctanoic acid side-chain of the marinolic acid portion to the amine group of the holothin moiety.[4] This linkage is crucial for the hybrid's potent and expanded activity.

Caption: Figure 1: Hybrid Structure of this compound

Biological Activity and Quantitative Data

This compound exhibits potent antimicrobial activity against a broad range of bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative species, against which mupirocin is ineffective.[1][3] The hybrid nature of the molecule leads to a synergistic effect, resulting in significantly lower minimum inhibitory concentrations (MICs) compared to its parent compounds.[3] For instance, this compound is over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA.[3][7]

| Compound | Organism | MIC (μM) | Ki (MRSA IleRS) | Reference |

| This compound | S. aureus COL | 0.006 | Picomolar | [3][11] |

| This compound | E. coli | 4 | N/A | [11] |

| Mupirocin | S. aureus COL | 0.5 | N/A | [3] |

| Mupirocin | E. coli | 510 | N/A | [11] |

| Holomycin | E. coli | 32 | N/A | [11] |

Mechanism of Action

This compound employs a dual mode of action, targeting two distinct and essential bacterial processes simultaneously. This multi-target strategy is believed to reduce the likelihood of resistance development.[3][7]

-